molecular formula C11H13NO3S B13589313 ethyl N-(4-methoxybenzenecarbothioyl)carbamate

ethyl N-(4-methoxybenzenecarbothioyl)carbamate

Cat. No.: B13589313
M. Wt: 239.29 g/mol
InChI Key: ILQAZYMOMZZXNP-UHFFFAOYSA-N
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Description

Ethyl N-(4-methoxybenzenecarbothioyl)carbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethyl carbamate group attached to a 4-methoxybenzenecarbothioyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(4-methoxybenzenecarbothioyl)carbamate typically involves the reaction of 4-methoxybenzenecarbothioyl chloride with ethyl carbamate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(4-methoxybenzenecarbothioyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted carbamates, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl N-(4-methoxybenzenecarbothioyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-(4-methoxybenzenecarbothioyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction, alteration of gene expression, or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H13NO3S

Molecular Weight

239.29 g/mol

IUPAC Name

ethyl N-(4-methoxybenzenecarbothioyl)carbamate

InChI

InChI=1S/C11H13NO3S/c1-3-15-11(13)12-10(16)8-4-6-9(14-2)7-5-8/h4-7H,3H2,1-2H3,(H,12,13,16)

InChI Key

ILQAZYMOMZZXNP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=S)C1=CC=C(C=C1)OC

Origin of Product

United States

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